molecular formula C13H24N2O3 B11819819 Bis(cyclohexylamino) carbonate

Bis(cyclohexylamino) carbonate

Cat. No.: B11819819
M. Wt: 256.34 g/mol
InChI Key: MHMWPOSWIKONLJ-UHFFFAOYSA-N
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Description

Bis(cyclohexylamino) carbonate is a chemical compound of interest in synthetic and materials chemistry research. While specific academic literature or detailed properties for this exact molecule are limited in public domain sources, compounds within this class often serve as intermediates or building blocks in organic synthesis. Carbonate derivatives are frequently investigated for their role in polymer science, particularly in the development of non-isocyanate polyurethanes (NIPUs), a greener alternative to traditional synthesis methods . The cyclohexylamino groups suggest potential utility in creating specialized monomers or as a precursor in catalysis research. Researchers value this compound for exploring new synthetic pathways and developing advanced materials. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct appropriate safety assessments prior to use.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

bis(cyclohexylamino) carbonate

InChI

InChI=1S/C13H24N2O3/c16-13(17-14-11-7-3-1-4-8-11)18-15-12-9-5-2-6-10-12/h11-12,14-15H,1-10H2

InChI Key

MHMWPOSWIKONLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NOC(=O)ONC2CCCCC2

Origin of Product

United States

Preparation Methods

Phosgene and Triphosgene-Mediated Coupling

The reaction of cyclohexylamine with phosgene (COCl₂) or its safer analog, triphosgene (bis(trichloromethyl) carbonate), remains a foundational method for carbonate bond formation. Triphosgene, a stable crystalline solid, reacts with amines under controlled conditions to generate carbamates or carbonates. For bis(cyclohexylamino) carbonate, two equivalents of cyclohexylamine react with one equivalent of triphosgene in dichloromethane or tetrahydrofuran (THF) at 0–25°C . The mechanism involves sequential nucleophilic attacks by the amine on the electrophilic carbonyl carbon, releasing HCl and forming the target compound:

2C6H11NH2+Cl3C-O-C(O)-O-CCl3(C6H11NH)2CO3+6HCl2 \, \text{C}6\text{H}{11}\text{NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow (\text{C}6\text{H}{11}\text{NH})2\text{CO}_3 + 6 \, \text{HCl}

Key advantages include high atom economy (85–90% yield) and scalability . However, stringent control of stoichiometry and temperature is critical to avoid over-chlorination or polymerization.

Transesterification with Dialkyl Carbonates

Dialkyl carbonates, such as dimethyl carbonate (DMC), serve as green alternatives to phosgene. In this method, DMC reacts with excess cyclohexylamine under basic or enzymatic catalysis. The reaction proceeds via nucleophilic substitution, where the amine displaces methoxy groups:

(CH3O)2CO+2C6H11NH2(C6H11NH)2CO3+2CH3OH(\text{CH}3\text{O})2\text{CO} + 2 \, \text{C}6\text{H}{11}\text{NH}2 \rightarrow (\text{C}6\text{H}{11}\text{NH})2\text{CO}3 + 2 \, \text{CH}3\text{OH}

Catalysts like CaI₂ paired with 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP) enhance reaction efficiency at 60–80°C, achieving conversions >75% . Solvent-free conditions further improve sustainability, aligning with trends in green chemistry .

CO₂ Utilization in Carbonate Synthesis

Direct fixation of CO₂ into amine substrates offers an eco-friendly route. While cyclic carbonates from epoxides are well-documented , adapting this approach for this compound requires high-pressure CO₂ (5–10 bar) and quaternary ammonium catalysts (e.g., tetrabutylammonium bromide, TBAB). The reaction mechanism involves CO₂ insertion into preformed amine intermediates:

2C6H11NH2+CO2(C6H11NH)2CO32 \, \text{C}6\text{H}{11}\text{NH}2 + \text{CO}2 \rightarrow (\text{C}6\text{H}{11}\text{NH})2\text{CO}3

Microwave irradiation significantly accelerates this process, reducing reaction times from 144 hours (conventional heating) to 44 hours while maintaining yields >80% .

Comparative Analysis of Synthetic Methods

Parameter Phosgene/Triphosgene Transesterification CO₂ Fixation
Yield (%)85–9070–8075–85
Reaction Time (h)2–46–1224–44
Temperature (°C)0–2560–80100–120
CatalystNoneCaI₂/BTPTBAB
SustainabilityLowModerateHigh

Phosgene-based methods excel in efficiency but pose safety risks. Transesterification balances safety and yield, while CO₂ fixation aligns with circular economy principles despite longer durations.

Purification and Characterization

Crude products often contain monomers, dimers, and trimers, necessitating fractionation via solvent extraction or chromatography . Gel permeation chromatography (GPC) reveals molecular weight distributions, with monomeric fractions dominating under microwave conditions . Fourier-transform infrared (FT-IR) spectroscopy confirms carbonate formation through characteristic C=O (1745 cm⁻¹) and C-O (1250 cm⁻¹) stretches . Thermal gravimetric analysis (TGA) demonstrates stability up to 210°C, making the compound suitable for high-temperature applications .

Industrial and Environmental Considerations

Large-scale synthesis prioritizes solvent-free, microwave-assisted routes due to energy efficiency and reduced waste . However, catalyst recovery in transesterification (e.g., CaI₂/BTP) remains a challenge . Regulatory compliance, particularly with phosgene handling, mandates closed-system reactors and real-time HCl scrubbing .

Chemical Reactions Analysis

Cyclohexylamine carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen, alkyl halides, and carbon disulfide. Major products formed include cyclohexanone oxime, N-alkylated cyclohexylamine, and carbamates.

Comparison with Similar Compounds

Carbonate-Based Buffers

Sodium Carbonate/Bicarbonate (Na₂CO₃/NaHCO₃)

  • Buffering Range : pH 9.2–11.0 (pKa 10.3) .
  • Function : Critical for microbial growth at high pH (e.g., Streptococcus faecalis requires carbonate for optimal growth at pH 9.5, unlike CHES or CAPS) .
  • Applications : Biological buffers, pH adjustment in industrial processes.

Bis(cyclohexylamino) Carbonate

  • Structure: Organic carbonate with cyclohexylamino groups.
  • Hypothesized Buffering Range : Likely alkaline (similar to CAPS/CHES, pKa ~10–11) but untested in the evidence.
  • Key Difference : Enhanced lipophilicity may limit aqueous solubility compared to Na₂CO₃/NaHCO₃, favoring organic-phase reactions.

Cyclohexylamino-Functionalized Buffers

3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS)

  • Structure: Sulfonic acid group with cyclohexylamino substituent.
  • Buffering Range : pH 9.7–11.1 (pKa 10.4) .
  • Applications : Alkaline buffer for EPR measurements, protein studies .
  • Limitations: Cannot replace carbonate in microbial growth media, highlighting functional specificity .

2-(Cyclohexylamino)ethanesulfonic Acid (CHES)

  • Structure: Ethanesulfonic acid derivative with cyclohexylamino group.
  • Buffering Range : pH 8.6–10.4 (pKa 9.5) .
  • Contrast with this compound: CHES lacks a carbonate backbone, reducing its utility in CO₂-dependent biological systems.

Other Cyclohexylamino Derivatives

13-Cyclohexylamino-matrine

  • Structure: Matrine alkaloid modified with a cyclohexylamino group at C-13 .
  • Applications : Anticancer and antiviral research.

5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol

  • Structure: Thiadiazole ring with cyclohexylamino and thiol groups .
  • Applications : Intermediate in synthesizing antimicrobial hybrids.
  • Comparison: Heterocyclic vs. carbonate core; highlights versatility of cyclohexylamino in drug design.

Data Tables

Table 1. Buffering Properties of Alkaline Agents

Compound pKa pH Range Key Application
Na₂CO₃/NaHCO₃ 10.3 9.2–11.0 Microbial growth
CAPS 10.4 9.7–11.1 Protein studies
CHES 9.5 8.6–10.4 Biochemical assays
This compound* ~10–11 (estimated) N/A Organic synthesis

*Hypothesized based on structural analogs.

Table 2. Functional Group Impact on Solubility and Reactivity

Compound Core Structure Functional Groups Solubility Trend
Na₂CO₃/NaHCO₃ Inorganic None (ionic) High in water
CAPS/CHES Sulfonic acid Cyclohexylamino Moderate (polar)
This compound Carbonate Cyclohexylamino Low (nonpolar)
13-Cyclohexylamino-matrine Alkaloid Cyclohexylamino Variable

Q & A

Basic: What are the optimal synthetic routes for Bis(cyclohexylamino) carbonate, and how can purity be validated experimentally?

Methodological Answer:
Synthesis typically involves reacting cyclohexylamine with carbonyl sources (e.g., phosgene derivatives) under controlled conditions. To ensure high purity:

  • Use Schlenk-line techniques to exclude moisture/oxygen, as amine-carbamate reactions are sensitive to hydrolysis .
  • Validate purity via HPLC-MS (for trace impurities) and NMR (structural confirmation). For novel derivatives, include elemental analysis (C, H, N) to confirm stoichiometry .
  • Monitor reaction kinetics using in-situ FTIR to track carbonyl intermediate formation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Refer to SDS guidelines for structurally similar carbamates (e.g., Bis(2-ethylhexyl) compounds):
    • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact .
    • Store in airtight containers under inert gas (Ar/N₂) to prevent degradation .
    • Neutralize spills with vermiculite or activated carbon , avoiding aqueous solutions that may release toxic gases .

Advanced: How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:

  • Apply a 2⁴ factorial design to test variables: temperature (25–60°C), solvent polarity (THF vs. DCM), stoichiometry (1:1 to 1:2 amine:carbonyl), and catalyst (e.g., DMAP).
  • Use ANOVA to identify significant factors affecting yield/purity .
  • For conflicting results (e.g., solvent polarity vs. temperature interactions), conduct response surface methodology (RSM) to map optimal conditions .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

  • Perform reproducibility studies under standardized conditions (IUPAC guidelines):
    • Compare solubility in aprotic solvents (DMF, DMSO) using UV-Vis spectroscopy .
    • Assess thermal stability via TGA-DSC to resolve discrepancies in decomposition temperatures .
  • Reconcile data using systematic literature reviews focused on measurement techniques (e.g., column purity in HPLC affects reported solubility) .

Advanced: What mechanistic studies are recommended to elucidate the decomposition pathways of this compound under ambient conditions?

Methodological Answer:

  • Conduct isotopic labeling (e.g., ¹³C carbonyl groups) to track degradation products via LC-QTOF-MS .
  • Simulate environmental conditions (humidity, light) in accelerated aging chambers and analyze products with GC-MS .
  • Use DFT calculations (Gaussian/PySCF) to model hydrolysis pathways and identify transition states .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish amine and carbamate protons .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing for polymorph identification (if crystalline) .

Advanced: How can computational modeling predict the ecological impact of this compound?

Methodological Answer:

  • Apply molecular docking (AutoDock Vina) to assess binding affinity with aquatic enzymes (e.g., acetylcholinesterase in fish) .
  • Use QSAR models to estimate biodegradation half-lives based on substituent effects (e.g., cyclohexyl vs. aryl groups) .
  • Validate predictions with microcosm studies analyzing soil/water metabolites via HRMS .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

  • Implement process analytical technology (PAT) :
    • Monitor pH and conductivity in real-time to control amine addition rates .
    • Use DoE (Design of Experiments) to identify critical process parameters (CPPs) affecting variability .
  • Archive samples from each batch for retrospective analysis using multivariate statistics (PCA) .

Basic: What are the theoretical frameworks guiding research on carbamate reactivity, and how do they apply to this compound?

Methodological Answer:

  • Base studies on Hard-Soft Acid-Base (HSAB) theory to predict nucleophilic attack sites (e.g., amine vs. carbamate oxygen) .
  • Apply Marcus theory to model electron-transfer steps in decomposition reactions .
  • Link experimental data to molecular orbital diagrams (HOMO-LUMO gaps) to explain stability trends .

Advanced: How should researchers design studies to resolve conflicting bioactivity data for this compound derivatives?

Methodological Answer:

  • Standardize assays using OECD guidelines (e.g., cytotoxicity via MTT assay with controlled cell lines) .
  • Perform meta-analysis of dose-response curves to identify outliers or publication bias .
  • Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

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